molecular formula C9H10O3 B044020 Methyl 3-hydroxy-4-methylbenzoate CAS No. 3556-86-3

Methyl 3-hydroxy-4-methylbenzoate

Cat. No. B044020
CAS RN: 3556-86-3
M. Wt: 166.17 g/mol
InChI Key: GCSINTLJUNXLLU-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-methylbenzoate, commonly known as 3-hydroxy-4-methylbenzoic acid methyl ester, is an aromatic organic compound with a molecular formula of C9H10O3. It is a colorless solid with a faint odor and is mainly used as a flavoring agent in food products. It is also used in the pharmaceutical industry and in the synthesis of other compounds. This compound is found naturally in some plants, including the bark of the white willow tree.

Scientific Research Applications

  • Fluorogenic Chemosensor

    A fluorogenic chemosensor, methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate 1, demonstrates high selectivity and sensitivity towards Al3+, with potential applications in bio-imaging and detection of Al3+ in living cells (Ye et al., 2014).

  • Antimicrobial Properties

    Methyl 4-hydroxybenzoate, commonly known as methyl paraben, exhibits antimicrobial properties due to its 3D framework and extensive hydrogen bonding. It's used in cosmetics, personal-care products, and food preservatives (Sharfalddin et al., 2020).

  • Ionization Products

    The ionization of 2-hydroxymethylbenzoate and 3- and 4-hydroxybenzoate produces stable radical cations and phenoxyl radicals, which has implications for understanding the behavior of these compounds under various conditions (Brede et al., 2004).

  • Synthesis of Dioxanylphthalide

    The condensation of 3-hydroxy-4-methylbenzoic acid with formaldehyde and hydrochloric acid yields 6-hydroxymethyl-1,3-benzodioxane-8-methyl-5-carboxylic acid, a dioxanylphthalide (Charlesworth et al., 1953).

  • Synthesis of Benzofuran Derivative

    Electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of 4-hydroxy-1-methyl-2(1H)-quinolone leads to the synthesis of a new benzofuran derivative, demonstrating potential in organic synthesis (Moghaddam et al., 2006).

  • Metabolism in Pseudomonas Species

    The 4-hydroxybenzoate-CoA ligase plays a key role in the anaerobic metabolism of phenolic compounds, facilitating the degradation of phenol and p-cresol in denitrifying Pseudomonas species (Biegert et al., 1993).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 3-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSINTLJUNXLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3556-86-3
Record name methyl 3-hydroxy-4-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The solution of 3-hydroxy-4-methylbenzoic acid (commercially available) in 32 mL hydrochloric acid (1.25M in methanol) was refluxed for 5 h. After cooling to room temperature the solution was poured on saturated aqueous sodium bicarbonate solution and extracted three times with ethyl acetate. The organic layers were washed with brine, dried over magnesium sulfate and filtered to give the product as a white solid (99%) which was pure enough for the next step. MS (Turbo Spray): m/z=165.1 [M−H].
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Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxy-4-methyl-benzoic acid (5 g, 32.8 mmol) in MeOH (100 mL) cc H2SO4 (1 mL) is added. The solution is refluxed for 14 h, then concentrated to about 30 mL and poured into water. The aqueous layer is extracted with ether (50 mL×4) and the combined organic extracts are neutralized with a saturated aqueous solution of NaHCO3 (50 mL×2), washed with brine (50 mL), dried over Na2SO4, filtered and concentrated to give the title compound as a white powder. TLC, Rf (hexane/AcOEt 2:1 )=0.55. 1H-NMR (CDCl3, 300 MHz): δ=2.3 (s, 3H), 3.9 (s, 3H), 7.15 (d, 1H), 7.5 (d, 1H), 7.6 (s, 1H) ppm.
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5 g
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1 mL
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100 mL
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Synthesis routes and methods III

Procedure details

3-Hydroxy-4-methylbenzoic acid (7.60 g) was dissolved in methanol (400 mL), and thereto was added sulfuric acid (15.0 g), and the mixture was allowed to stand at room temperature for 10 hours. The reaction solution was concentrated to 150 mL, and diluted with water, and extracted with toluene. The extract was washed with an aqueous sodium hydrogen carbonate solution, and concentrated to give methyl 3-hydroxy-4-methylbenzoate (7.76 g, 94%). This product was dissolved in THF (140 mL), and thereto was added NaH (60% dispersion in oil, 2.22 g), and the mixture was stirred at 50° C. for one hour. To the mixture was added allyl bromide (7.00 g), and the mixture was refluxed for 5 hours. Water was added to the reaction solution, and the mixture was extracted with toluene, dried, filtered, and concentrated. The residue was purified by silica gel column chromatography to give methyl [3-(allyloxy)-4-methyl]benzoate (8.92 g, 93%).
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7.6 g
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400 mL
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15 g
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Synthesis routes and methods IV

Procedure details

A solution of 3-hydroxy-4-methylbenzoic acid (26.1 g, 0.17 mol) in 200 mL of diethylether is treated with a solution of diazomethane in ether until a persistent yellow color develops. The resulting solution is stirred for 24 hours. The resulting solution is concentrated and the residue is crystallized from CH2Cl2. A white solid which is methyl 3-hydroxy-4-methylbenzoate is obtained (26.5 g, 93%).
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26.1 g
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200 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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